molecular formula C20H44N2O6S2Si2 B13943781 Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy- CAS No. 63981-23-7

Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-

Cat. No.: B13943781
CAS No.: 63981-23-7
M. Wt: 528.9 g/mol
InChI Key: UOQRAGSUNDHNTM-UHFFFAOYSA-N
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Description

Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) is a specialized organosilicon compound. It is characterized by the presence of silane groups and thiocarbonyliminotrimethylene linkages, making it a versatile compound in various chemical applications. This compound is known for its unique properties, which include high reactivity and the ability to form stable bonds with a variety of substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) typically involves the reaction of triethoxysilane with thiocarbonyliminotrimethylene intermediates. The reaction conditions often require a controlled environment with specific catalysts to ensure the desired product is obtained with high purity and yield. The process may involve steps such as hydrolysis, condensation, and purification to achieve the final compound.

Industrial Production Methods

In industrial settings, the production of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) is scaled up using advanced chemical reactors that allow for precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The industrial process also includes rigorous quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced using specific reducing agents, resulting in the formation of reduced silane derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various silane derivatives, which can be further utilized in different applications. For example, oxidation may yield silanol compounds, while reduction can produce silane hydrides.

Scientific Research Applications

Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the modification of biomolecules and in the development of biosensors.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) involves its ability to form stable bonds with various substrates. The silane groups react with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This interaction is facilitated by the thiocarbonyliminotrimethylene linkages, which enhance the reactivity and stability of the compound. The molecular targets include hydroxylated surfaces, such as glass, metals, and polymers.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane (APTES): Known for its use in surface modification and as a coupling agent.

    Triethoxy(octyl)silane (OCTEOS): Utilized in hydrophobic coatings and as a surface modifier.

    Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): Commonly used in rubber compounding and as a coupling agent.

Uniqueness

Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) stands out due to its unique thiocarbonyliminotrimethylene linkages, which provide enhanced reactivity and stability compared to other silane compounds. This makes it particularly valuable in applications requiring strong and durable bonds.

Properties

CAS No.

63981-23-7

Molecular Formula

C20H44N2O6S2Si2

Molecular Weight

528.9 g/mol

IUPAC Name

N,N'-bis(3-triethoxysilylpropyl)ethanedithioamide

InChI

InChI=1S/C20H44N2O6S2Si2/c1-7-23-31(24-8-2,25-9-3)17-13-15-21-19(29)20(30)22-16-14-18-32(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H,21,29)(H,22,30)

InChI Key

UOQRAGSUNDHNTM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=S)C(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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